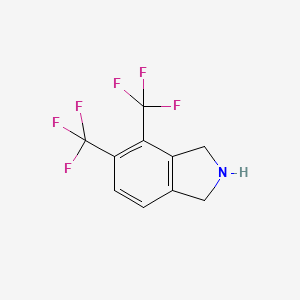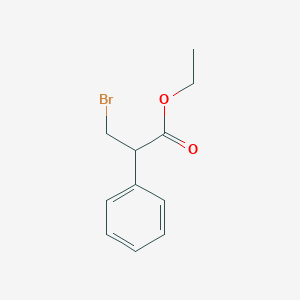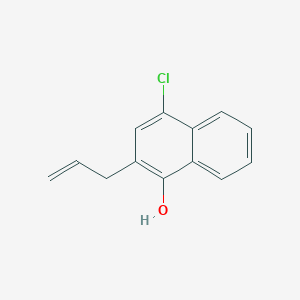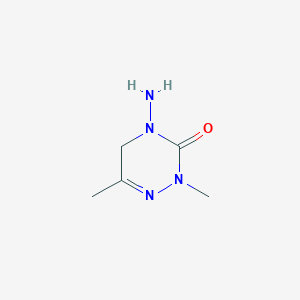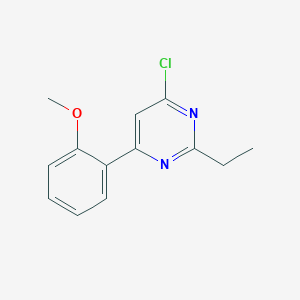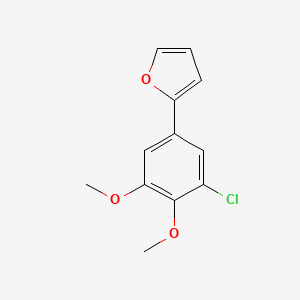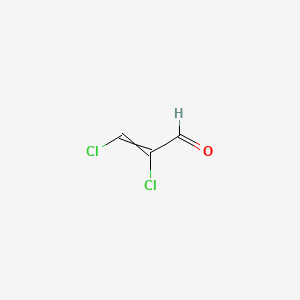
2,3-Dichloro-2-propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2-propenal is an organic compound with the molecular formula C3H2Cl2O. It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon atoms in the acrolein structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
2,3-Dichloro-2-propenal can be synthesized through several methods. One common method involves the addition of carbon tetrachloride to an alkyl vinyl ether, followed by hydrolysis and elimination of hydrogen chloride. This process yields 3,3-dichloroacrolein, which can then be converted to 2,3-dichloroacrolein through further chemical reactions .
化学反応の分析
2,3-Dichloro-2-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cyclization: It can react with carbonyl compounds to form cyclic compounds such as 2H-pyran-2-ones.
Common reagents used in these reactions include alkylhydrazines, dimethylhydrazine, and various carbonyl compounds. Major products formed from these reactions include hydrazones, pyrazoles, and 2H-pyran-2-one derivatives .
科学的研究の応用
2,3-Dichloro-2-propenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its reactivity with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-2-propenal involves its reactivity with nucleophilic sites in biological molecules. The compound can form adducts with DNA and proteins, leading to potential mutagenic and cytotoxic effects. The molecular targets include nucleophilic amino acids in proteins and nucleotides in DNA .
類似化合物との比較
2,3-Dichloro-2-propenal can be compared with other haloacroleins and related compounds such as:
- 2-Chloroacrolein
- 2,3,3-Trichloroacrolein
- 2-Bromoacrolein
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties. For example, 2,3,3-Trichloroacrolein is more resistant to dehydrochlorination compared to this compound, making it less reactive in certain conditions .
特性
CAS番号 |
26910-68-9 |
|---|---|
分子式 |
C3H2Cl2O |
分子量 |
124.95 g/mol |
IUPAC名 |
(Z)-2,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |
InChIキー |
GRJXQFMIWNSCPF-IWQZZHSRSA-N |
異性体SMILES |
C(=C(/C=O)\Cl)\Cl |
正規SMILES |
C(=C(C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8399894.png)
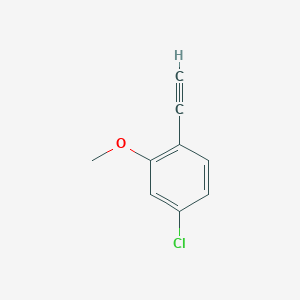
![2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)propanoic acid](/img/structure/B8399907.png)
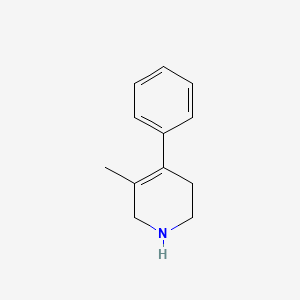
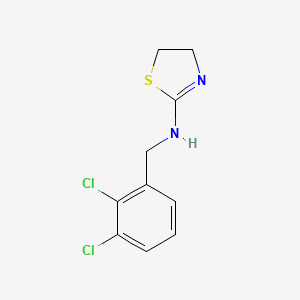
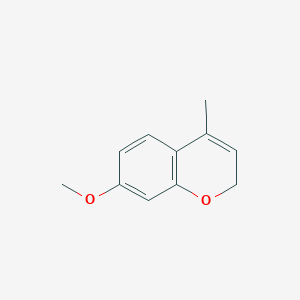
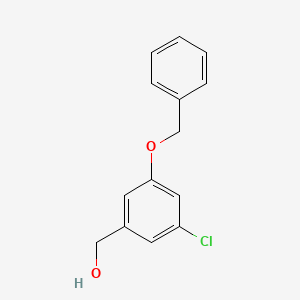
![(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)methanol](/img/structure/B8399948.png)
